molecular formula C15H13NO3 B13942255 2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- CAS No. 54903-20-7

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-

Cat. No.: B13942255
CAS No.: 54903-20-7
M. Wt: 255.27 g/mol
InChI Key: SSBIJZOALSHAIT-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- is a chemical compound that belongs to the class of benzoxazolones Benzoxazolones are heterocyclic compounds containing a benzene ring fused to an oxazolone ring This particular compound is characterized by the presence of a hydroxy group and a phenylethyl group attached to the benzoxazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 2-aminophenol with phenylacetic acid derivatives under acidic or basic conditions can lead to the formation of the benzoxazolone ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenylethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl-4H-chromen-4-one: A compound with a similar phenylethyl group but a different core structure.

    2-Hydroxy-2-methylpropiophenone: Another compound with a hydroxy group and a phenyl ring, but with different functional groups and properties.

Uniqueness

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- is unique due to its specific combination of functional groups and its benzoxazolone core. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

54903-20-7

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

6-(1-hydroxy-2-phenylethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H13NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9,13,17H,8H2,(H,16,18)

InChI Key

SSBIJZOALSHAIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC3=C(C=C2)NC(=O)O3)O

Origin of Product

United States

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